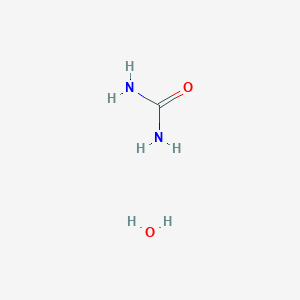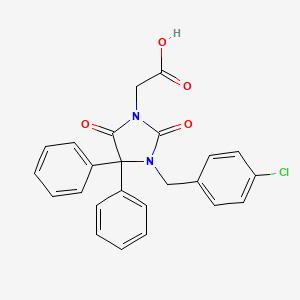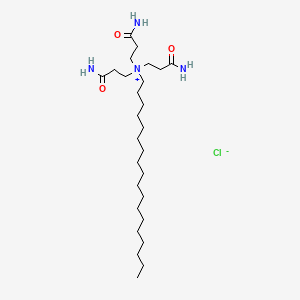
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to octadecyl groups and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane typically involves the reaction of octadecyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through the substitution of chlorine atoms with methoxy groups, resulting in the formation of the desired compound. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production process also involves purification steps such as distillation and recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of hydroxyl-substituted silanes.
Substitution: Formation of halogenated or alkylated silanes.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify the surface properties of biomolecules, improving their stability and functionality. The methoxy groups play a crucial role in these interactions, facilitating the formation of stable siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Similar in structure but with shorter alkyl chains.
1,1,2,2-Tetramethoxyethane: Contains methoxy groups but lacks silicon atoms.
1,1,2,2-Tetrachloroethane: Contains chlorine atoms instead of methoxy groups.
Uniqueness
1,1,2,2-Tetramethoxy-1,2-dioctadecyldisilane is unique due to its long octadecyl chains and the presence of silicon atoms, which impart distinct chemical properties. These features make it suitable for applications requiring enhanced stability, hydrophobicity, and compatibility with organic and inorganic substrates.
Eigenschaften
CAS-Nummer |
138614-90-1 |
|---|---|
Molekularformel |
C40H86O4Si2 |
Molekulargewicht |
687.3 g/mol |
IUPAC-Name |
[dimethoxy(octadecyl)silyl]-dimethoxy-octadecylsilane |
InChI |
InChI=1S/C40H86O4Si2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45(41-3,42-4)46(43-5,44-6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h7-40H2,1-6H3 |
InChI-Schlüssel |
SMYRZHQRBCENON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[Si](OC)(OC)[Si](CCCCCCCCCCCCCCCCCC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

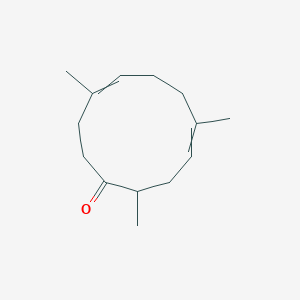
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
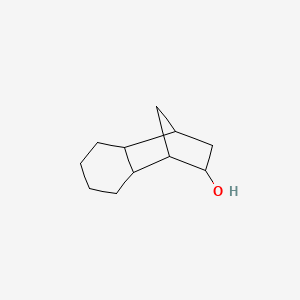
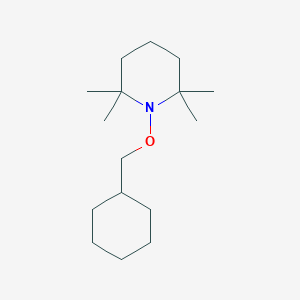
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
